molecular formula C9H11BrFN B3321342 1-(4-Bromo-2-fluorophenyl)propan-2-amine CAS No. 1335696-16-6

1-(4-Bromo-2-fluorophenyl)propan-2-amine

Cat. No.: B3321342
CAS No.: 1335696-16-6
M. Wt: 232.09
InChI Key: POPNOISTFVHLKW-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)propan-2-amine (CAS Registry Number: 1335696-16-6) is a valuable chemical intermediate and building block in organic synthesis and pharmaceutical research . This compound has a molecular formula of C 9 H 11 BrFN and a molecular weight of 232.090 g/mol . Its structure, featuring both bromo and fluoro substituents on the aromatic ring, makes it a versatile precursor for the development of more complex molecules, particularly in medicinal chemistry where halogenated compounds are often explored for their biological activity. The specific stereochemistry of this molecule can be significant; for instance, the (2S)-enantiomer is available for studies requiring isomeric purity . Researchers utilize this compound as a key building block in the synthesis of potential pharmacologically active substances. It is critical to note that this compound is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. All researchers handling this material should consult its Safety Data Sheet (SDS) and adhere to their institution's safety protocols for laboratory chemicals. We are committed to providing researchers with high-quality chemical building blocks and offer reliable, cold-chain transportation to ensure the integrity of your sensitive materials .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5-6H,4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPNOISTFVHLKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=C(C=C1)Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Bromo 2 Fluorophenyl Propan 2 Amine

Classical Approaches to Aliphatic Amine Synthesis

Traditional methods for amine synthesis remain highly relevant for producing the target compound. These routes often begin with readily available starting materials and employ robust, well-documented chemical transformations.

A common and effective strategy for the synthesis of arylamines involves the nitration of an aromatic ring followed by the reduction of the nitro group. pressbooks.pub In the context of 1-(4-Bromo-2-fluorophenyl)propan-2-amine (B1438687), this pathway would commence with a suitable precursor, such as 4-bromo-2-fluoro-1-(2-nitroprop-1-en-1-yl)benzene. The nitro group can then be reduced to the corresponding amine.

The reduction can be carried out using various reagents. Catalytic hydrogenation over platinum or palladium is effective but may be incompatible with other reducible functional groups in the molecule. pressbooks.pub Alternative reducing agents include metals like iron, tin, or zinc in an acidic aqueous solution. pressbooks.pub For instance, the nitro group of a precursor like 1-(4-fluoro-2-nitrophenyl)propan-2-one (B109009) can be reduced to an amino group using agents like hydrogen gas with a palladium catalyst or sodium borohydride (B1222165).

Table 1: Reduction of Nitro Compound Precursor

Precursor Key Reagents/Catalyst Typical Solvent General Conditions Product

Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds like aldehydes and ketones. wikipedia.orgresearchgate.net This one-pot reaction typically involves the condensation of a carbonyl compound with an amine source to form an imine intermediate, which is then reduced in situ to the desired amine. wikipedia.orgmasterorganicchemistry.com

For the synthesis of this compound, the key precursor is the ketone, 1-(4-bromo-2-fluorophenyl)propan-2-one. This ketone is reacted with an amine source, such as ammonia (B1221849), in the presence of a reducing agent. wikipedia.org Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they selectively reduce the imine intermediate without significantly reducing the starting ketone. masterorganicchemistry.comresearchgate.net Catalytic hydrogenation can also be employed. wikipedia.org This method is particularly advantageous as it often proceeds under mild, neutral, or weakly acidic conditions and helps to avoid the over-alkylation issues common in other methods. wikipedia.orgmasterorganicchemistry.com

Table 2: Reductive Amination of Carbonyl Precursor

Precursor Amine Source Reducing Agent Typical Solvent Product

The direct alkylation of ammonia or other primary amines with alkyl halides via an Sₙ2 reaction is a straightforward approach to amine synthesis. libretexts.orgncert.nic.in In this route, a precursor such as 1-(4-bromo-2-fluorophenyl)propan-2-ol (B7870891) would first be converted to a suitable halogenoalkane, for example, 2-bromo-1-(4-bromo-2-fluorophenyl)propane. This alkyl halide can then react with ammonia, which acts as a nucleophile, to form the primary amine.

A significant drawback of this method is the lack of control, as the newly formed primary amine is also nucleophilic and can react further with the alkyl halide. pressbooks.pub This often leads to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt, reducing the yield of the desired product. pressbooks.pubmasterorganicchemistry.com Using a large excess of ammonia can favor the formation of the primary amine. pressbooks.pub An alternative approach involves using azide (B81097) ion (N₃⁻) as the nucleophile, followed by reduction of the resulting alkyl azide, which cleanly yields the primary amine. pressbooks.pub

Table 3: Nucleophilic Substitution Pathway

Precursor Nucleophile Key Challenge General Conditions Product

To circumvent the issue of over-alkylation seen in direct amination, a multi-step process involving amide alkylation can be employed. This method involves protecting the nitrogen atom as part of an amide, performing the alkylation, and then deprotecting it to reveal the primary amine. organic-chemistry.org A common application of this principle is the protection of an arylamine, bromination, and subsequent hydrolysis. For example, a production process for 4-bromo-2-methylaniline (B145978) involves protecting 2-methylaniline as N-(2-methylphenyl)acetamide, followed by bromination and then acidic hydrolysis to yield the final product. google.com

A similar sequence could be adapted for the target molecule. An appropriate amide would be alkylated with a substrate like 2-halo-1-(4-bromo-2-fluorophenyl)propane. The resulting N-alkylated amide is less nucleophilic and does not undergo further alkylation. The final step is the hydrolysis of the amide, typically under acidic or basic conditions, to cleave the acyl group and liberate the free primary amine. orgosolver.com

Table 4: Amide Alkylation and Hydrolysis

Alkylating Agent Amide Reagent Hydrolysis Condition Advantage Product

Advanced and Selective Synthetic Strategies

Modern synthetic chemistry offers more sophisticated methods that provide greater control over the reaction outcome, often leading to higher yields of the desired primary amine with fewer side products.

The Gabriel synthesis is a classic and highly reliable method for preparing primary amines from primary alkyl halides, effectively avoiding the formation of secondary and tertiary amine byproducts. masterorganicchemistry.comwikipedia.org The reaction utilizes the phthalimide (B116566) anion as a surrogate for the ammonia anion (NH₂⁻). wikipedia.org

The process begins with the deprotonation of phthalimide using a base like potassium hydroxide (B78521) (KOH) to form the potassium salt of phthalimide. ncert.nic.inlibretexts.org This phthalimide anion is a potent nucleophile that reacts with a primary or secondary alkyl halide, such as 2-halo-1-(4-bromo-2-fluorophenyl)propane, in an Sₙ2 reaction to form an N-alkylphthalimide. pressbooks.pubnrochemistry.com Because the nitrogen in the N-alkylphthalimide is bonded to two electron-withdrawing carbonyl groups, it is no longer nucleophilic, thus preventing any further alkylation. masterorganicchemistry.com The final step involves the cleavage of the N-alkylphthalimide to release the primary amine. This is most commonly achieved by heating with hydrazine (B178648) (N₂H₄) in a process known as the Ing-Manske procedure, which is performed under mild, neutral conditions. wikipedia.orgnrochemistry.com Acidic or basic hydrolysis can also be used for the cleavage step. wikipedia.orgyoutube.com

Table 5: Gabriel Primary Amine Synthesis

Precursor Key Reagents Solvent (Alkylation) Cleavage Reagent Product

Curtius and Hofmann Rearrangements

The Curtius and Hofmann rearrangements represent classical methods for the synthesis of primary amines from carboxylic acid derivatives, involving the loss of one carbon atom. wikipedia.orgnumberanalytics.comnih.gov

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgnumberanalytics.comnumberanalytics.com The reaction typically proceeds by treating a primary amide, in this case, 3-(4-bromo-2-fluorophenyl)-2-methylpropanamide, with an aqueous solution of sodium hydroxide and bromine. This generates sodium hypobromite (B1234621) in situ. The mechanism involves the deprotonation of the amide, followed by N-bromination to form an N-bromoamide. Subsequent deprotonation yields an anion that rearranges to an isocyanate intermediate, with the arylalkyl group migrating from the carbonyl carbon to the nitrogen. The isocyanate is then hydrolyzed in the aqueous medium, and the resulting carbamic acid spontaneously decarboxylates to yield the final this compound. wikipedia.org

The Curtius rearrangement is a versatile reaction that converts a carboxylic acid into an isocyanate via an acyl azide intermediate. nih.govorganic-chemistry.org For the synthesis of the target compound, the starting material would be 3-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid. This acid is first converted into an acyl azide, for example, by reaction with diphenylphosphoryl azide (DPPA) or by converting the acid to an acyl chloride followed by reaction with sodium azide. organic-chemistry.orgnih.gov The acyl azide then undergoes thermal or photochemical rearrangement to form the corresponding isocyanate, losing nitrogen gas in the process. This rearrangement is mechanistically similar to the Hofmann rearrangement. libretexts.org The resulting isocyanate can be hydrolyzed with water to form a carbamic acid, which then decarboxylates to produce this compound. nih.govorganic-chemistry.org An advantage of the Curtius rearrangement is that the isocyanate intermediate can be isolated or trapped with other nucleophiles if desired. nih.gov

Table 1: Comparison of Hofmann and Curtius Rearrangements for Amine Synthesis

FeatureHofmann RearrangementCurtius Rearrangement
Starting Material Primary Amide (e.g., 3-(4-bromo-2-fluorophenyl)-2-methylpropanamide)Carboxylic Acid (e.g., 3-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid)
Key Intermediate IsocyanateAcyl azide, then Isocyanate
Reagents Bromine, Strong Base (e.g., NaOH) numberanalytics.comnumberanalytics.comAzide source (e.g., DPPA, NaN₃) organic-chemistry.orgnih.gov
Byproducts Sodium carbonate, Sodium bromide numberanalytics.comNitrogen gas
Key Transformation R-CONH₂ → R-NH₂R-COOH → R-NCO → R-NH₂

Biocatalytic Approaches for Enantioselective Synthesis

Biocatalysis offers an environmentally favorable and highly selective alternative for producing chiral amines. Enzymes can operate under mild conditions and often provide exceptional enantioselectivity.

Transaminases (TAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govresearchgate.netrsc.org This method provides a direct route to enantiomerically pure amines. The synthesis of this compound would start from the corresponding prochiral ketone, 1-(4-bromo-2-fluorophenyl)propan-2-one.

In this process, a transaminase enzyme catalyzes the transfer of an amino group from an amino donor (such as isopropylamine (B41738) or alanine) to the ketone substrate. The reaction's equilibrium can be shifted toward the product amine by using a large excess of the amino donor or by removing the ketone byproduct (e.g., acetone (B3395972) from isopropylamine). nih.gov Research on structurally similar disubstituted 1-phenylpropan-2-amines has demonstrated that immobilized whole-cell biocatalysts with (R)-transaminase activity can achieve high conversions and excellent enantiomeric excess (ee). nih.govresearchgate.net For example, studies have reported achieving (R)-enantiomers with 88–89% conversion and greater than 99% ee. nih.gov

Table 2: Key Features of Transaminase-Mediated Asymmetric Synthesis

ParameterDescription
Substrate Prochiral Ketone (1-(4-bromo-2-fluorophenyl)propan-2-one)
Biocatalyst Transaminase (TA), often enantioselective (e.g., (R)-TA or (S)-TA) chemrxiv.org
Amino Donor e.g., Isopropylamine, Alanine, Aspartate nih.gov
Product Enantiomerically pure amine (e.g., (R)- or (S)-1-(4-Bromo-2-fluorophenyl)propan-2-amine)
Advantages High enantioselectivity (>99% ee reported for similar compounds), mild reaction conditions, environmentally benign. nih.govresearchgate.net

Enzymatic kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This method relies on an enzyme that selectively reacts with one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted, enantiopure substrate.

Starting with a racemic mixture of this compound, a transaminase can be employed to selectively deaminate one enantiomer. For instance, using an (R)-selective transaminase in the presence of an amino acceptor (like pyruvate) would preferentially convert the (R)-amine back to the corresponding ketone, leaving the (S)-amine unreacted and thus enantiomerically enriched. nih.govdntb.gov.ua Studies on analogous compounds have shown that this method can effectively produce the (S)-enantiomers with high enantiomeric excess (>95% ee) at conversions approaching the theoretical maximum of 50%. nih.gov

Table 3: Principles of Enzymatic Kinetic Resolution

FeatureDescription
Starting Material Racemic this compound
Biocatalyst Enantioselective enzyme (e.g., Transaminase, Lipase, Acylase) nih.govdntb.gov.ua
Principle The enzyme selectively catalyzes a reaction (e.g., deamination, acylation) on one enantiomer.
Outcome Separation of the racemic mixture into one enantiomer (unreacted) and a product derived from the other enantiomer.
Reported Success For similar amines, >95% ee for the remaining (S)-enantiomer has been achieved. nih.gov

Palladium-Catalyzed Coupling Reactions in Precursor Synthesis (e.g., Suzuki Cross-Coupling for Aryl Bromides)

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is a robust method for synthesizing biaryl compounds, which can be key precursors to the target molecule's phenyl-containing core. libretexts.orgorganic-chemistry.org

The Suzuki reaction involves the coupling of an organoboron species (like a boronic acid or ester) with an organohalide (such as an aryl bromide) in the presence of a palladium catalyst and a base. libretexts.org This reaction is instrumental in preparing substituted biaryls, and its application can be envisioned in the synthesis of precursors for this compound, especially if a biphenyl (B1667301) moiety were part of a related target structure. For the synthesis of the 4-bromo-2-fluorophenyl fragment itself, related palladium-catalyzed reactions are crucial. For example, creating a more complex aryl structure by coupling 4-bromo-2-fluorophenylboronic acid with another aryl halide. The reaction is tolerant of a wide variety of functional groups and has been extensively used for preparing fluorinated biphenyl derivatives. mdpi.comugr.es

The catalytic cycle involves three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The organic group from the activated organoboron compound is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

Table 4: Example Parameters for Suzuki-Miyaura Cross-Coupling

ComponentExample
Aryl Halide 5-(4-bromophenyl)-4,6-dichloropyrimidine mdpi.com
Boronic Acid Phenylboronic acid, 4-Fluorophenylboronic acid mdpi.commdpi.com
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with ligands like P(t-Bu)₃ organic-chemistry.orgmdpi.com
Base K₃PO₄, K₂CO₃, Na₂CO₃
Solvent 1,4-Dioxane, Toluene (B28343), Dimethoxyethane (DME)

Synthesis of Key Precursors for this compound

The successful synthesis of the final compound is highly dependent on the efficient preparation of appropriately substituted intermediates.

Synthesis of 4-Bromo-2-fluorophenyl-containing Intermediates

The synthesis of the core 4-bromo-2-fluorophenyl structure typically begins with commercially available starting materials, with regioselectivity being a key challenge. A common starting point is o-fluoroaniline. google.comgoogle.com

The bromination of o-fluoroaniline is a critical step. The directing effects of the ortho-fluoro and amino groups guide the incoming bromine atom to the para position relative to the amino group, yielding the desired 4-bromo-2-fluoroaniline (B1266173). Various brominating agents can be used, including elemental bromine in dichloromethane (B109758) or N-bromosuccinimide (NBS). google.com

Once 4-bromo-2-fluoroaniline is obtained, it can be converted into other essential precursors. For instance, it can undergo a Sandmeyer-type reaction to be converted into 4-bromo-2-fluorotoluene (B1265965). This toluene derivative can then be oxidized, for example using cobalt(II) acetate (B1210297) and AIBN under oxygen pressure, to form 4-bromo-2-fluorobenzoic acid. chemicalbook.com This carboxylic acid is a versatile intermediate that can be elaborated into the propanone side chain necessary for the final steps toward this compound. An alternative route from 4-bromo-2-fluoroaniline involves its conversion to 4-bromo-2-fluorobiphenyl (B126189) through diazotization followed by coupling with benzene (B151609). google.comguidechem.com

Table 5: Synthesis of Key 4-Bromo-2-fluorophenyl Intermediates

Starting MaterialReagents and ConditionsProduct
o-FluoroanilineBr₂ in CH₂Cl₂ google.com4-Bromo-2-fluoroaniline
o-FluoroanilineN-Bromosuccinimide (NBS)4-Bromo-2-fluoroaniline
4-Bromo-2-fluoroaniline1. NaNO₂, H₂SO₄; 2. CuCN/KCN4-Bromo-2-fluorobenzonitrile
2-Fluoro-4-bromotolueneCo(OAc)₂, AIBN, O₂ chemicalbook.com4-Bromo-2-fluorobenzoic acid

Preparation of Carbonyl Precursors (e.g., 1-(4-bromo-2-fluorophenyl)propan-2-one)

The synthesis of this compound relies on the availability of its corresponding carbonyl precursor, 1-(4-bromo-2-fluorophenyl)propan-2-one. While specific literature detailing a singular, optimized synthesis for this ketone is not extensively available, its preparation can be achieved through established and reliable organic chemistry transformations. A common and effective method involves a multi-step sequence starting from commercially available 4-bromo-2-fluoroaniline.

A plausible and frequently utilized synthetic route commences with the diazotization of 4-bromo-2-fluoroaniline, followed by a Sandmeyer-type reaction to introduce a different functional group, such as a nitrile. This nitrile can then be converted to the desired ketone.

Alternatively, a route starting from 4-bromo-2-fluorotoluene can be envisioned. This would involve the oxidation of the methyl group to a carboxylic acid, followed by conversion to the acid chloride and subsequent reaction with an appropriate organometallic reagent to form the ketone. A more direct approach could involve the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene, though this may present challenges regarding regioselectivity.

A highly feasible pathway involves the conversion of 4-bromo-2-fluorobenzaldehyde (B134337) to the target ketone. This can be accomplished through a Grignard reaction with methylmagnesium bromide, followed by oxidation of the resulting secondary alcohol.

Table 1: Proposed Synthetic Pathway for 1-(4-bromo-2-fluorophenyl)propan-2-one

StepStarting MaterialReagents and ConditionsIntermediate/Product
14-Bromo-2-fluorobenzaldehyde1. CH₃MgBr, THF, 0 °C to rt2. H₃O⁺ workup1-(4-Bromo-2-fluorophenyl)propan-2-ol
21-(4-Bromo-2-fluorophenyl)propan-2-olPCC, CH₂Cl₂ or DMP, CH₂Cl₂1-(4-Bromo-2-fluorophenyl)propan-2-one

This two-step process is generally high-yielding and utilizes readily available reagents. The first step, the Grignard reaction, adds a methyl group to the aldehyde, forming the corresponding secondary alcohol. The subsequent oxidation step converts the alcohol to the desired ketone. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are often employed to avoid over-oxidation or side reactions.

Green Chemistry Principles and Sustainable Synthetic Routes

The growing emphasis on environmentally benign chemical processes has spurred research into greener synthetic alternatives. For the synthesis of this compound from its ketone precursor, several green chemistry principles can be applied to enhance sustainability. The primary transformation required is a reductive amination.

Traditional methods for reductive amination often involve stoichiometric reducing agents like sodium borohydride or sodium cyanoborohydride, which generate significant waste. Modern, greener approaches focus on catalytic methods.

Catalytic Reductive Amination:

This approach utilizes a catalyst, typically a transition metal such as palladium, platinum, or nickel, with hydrogen gas as the reducing agent. The reaction proceeds through the in-situ formation of an imine from the ketone and an ammonia source (e.g., ammonia gas or ammonium salts), which is then immediately reduced to the amine. This method is highly atom-economical as the only byproduct is water.

Table 2: Comparison of Reductive Amination Methods

MethodReducing AgentSolventByproductsGreen Chemistry Considerations
TraditionalNaBH₃CN, NaBH₄Methanol (B129727), Ethanol (B145695)Borate salts, Cyanide waste (with NaBH₃CN)High waste generation, use of toxic reagents.
CatalyticH₂Methanol, Ethanol, WaterWaterHigh atom economy, minimal waste, potential for catalyst recycling.
Biocatalytic-Aqueous buffer-Mild reaction conditions, high selectivity, biodegradable catalyst.

Biocatalysis:

The use of enzymes, particularly transaminases, offers a highly selective and environmentally friendly route to chiral amines. A transaminase enzyme could catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine) to 1-(4-bromo-2-fluorophenyl)propan-2-one, directly yielding the desired amine. This process occurs in an aqueous medium under mild temperature and pH conditions, significantly reducing the environmental impact. The acetone byproduct from the amino donor is also environmentally benign.

Chemical Reactivity and Derivatization of 1 4 Bromo 2 Fluorophenyl Propan 2 Amine

Reactivity of the Amine Functional Group

The primary amine group on the propyl side chain is a key site for nucleophilic reactions, enabling the formation of a wide array of derivatives through reactions such as acylation, sulfonylation, alkylation, and condensation with carbonyl compounds.

Acylation and Sulfonylation Reactions

The primary amine of 1-(4-Bromo-2-fluorophenyl)propan-2-amine (B1438687) readily undergoes acylation with acylating agents like acyl chlorides or anhydrides to form corresponding amides. This reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct. Similarly, sulfonylation occurs when the amine is treated with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base, yielding a sulfonamide. semanticscholar.orgresearchgate.net For primary amines, careful control of stoichiometry is necessary to avoid potential di-sulfonylation, although this is less common with bulky reagents. researchgate.net The electronic properties of the amine influence reactivity, with aromatic amines generally reacting faster than alcohols. semanticscholar.org

Table 1: General Conditions for Acylation and Sulfonylation

Reaction Type Reagent Typical Base Solvent Product Type
Acylation Acetyl Chloride Pyridine, Triethylamine Dichloromethane (B109758) (DCM) N-acetyl amide
Sulfonylation p-Toluenesulfonyl Chloride Pyridine, Triethylamine Dichloromethane (DCM) N-tosyl sulfonamide

Alkylation Reactions (controlled synthesis to avoid over-alkylation)

Alkylation of the primary amine group presents the challenge of over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. libretexts.org This can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts.

A highly effective method for achieving controlled mono-alkylation is reductive amination . This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.orgorganic-chemistry.org This method avoids the direct use of alkyl halides as alkylating agents, thus preventing uncontrolled multiple additions.

Another strategy to control alkylation involves using the amine hydrohalide salt and carefully controlling the deprotonation/protonation equilibrium to ensure the reactant primary amine is selectively deprotonated while the newly formed secondary amine product remains protonated and unreactive.

Formation of Imines and Related Derivatives (e.g., Schiff Bases)

The primary amine of this compound reacts with aldehydes or ketones to form imines, also known as Schiff bases. This condensation reaction is typically reversible and acid-catalyzed. mdpi.com The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration, facilitated by the acid catalyst, eliminates a molecule of water to yield the C=N double bond of the imine. stackexchange.com The reaction rate is often optimal at a mildly acidic pH (around 5), as sufficient acid is needed to protonate the hydroxyl group of the carbinolamine to make it a good leaving group, but not so much acid that it protonates the amine nucleophile, rendering it unreactive. libretexts.org

Oxidative and Reductive Transformations of the Amine

The amine functional group can undergo various oxidative transformations. Depending on the oxidizing agent and conditions, primary amines can be oxidized to several functional groups. For instance, oxidation with reagents like hydrogen peroxide or peroxyacids can convert primary amines to the corresponding nitro compounds. mdpi.comlibretexts.orgstackexchange.com Other specialized methods, using reagents like dimethyldioxirane (B1199080) or ozone on silica (B1680970) gel, can also achieve this transformation with high yields. stackexchange.com Alternatively, oxidation can be controlled to yield oximes, particularly when using molecular oxygen with specific catalyst systems like WO₃/Al₂O₃. acs.org

"Reductive transformations" in the context of this amine typically refer to its synthesis via the reduction of a precursor. A primary route to synthesizing this compound is the reductive amination of the corresponding ketone, 1-(4-bromo-2-fluorophenyl)propan-2-one. uni.lu This reaction involves treating the ketone with ammonia (B1221849) in the presence of a reducing agent, such as hydrogen gas over a nickel catalyst or sodium borohydride, to form the primary amine. libretexts.orglibretexts.orgorganic-chemistry.org

Reactivity of the Halogenated Aromatic Moiety

The 4-bromo-2-fluorophenyl group is susceptible to reactions characteristic of aryl halides, most notably nucleophilic aromatic substitution, which can proceed through different mechanisms depending on the reaction conditions.

Nucleophilic Aromatic Substitution Reactions

The halogenated aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SₙAr) due to the presence of the electron-withdrawing fluorine atom. In the SₙAr mechanism, the rate-determining step is the nucleophilic attack on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. stackexchange.commasterorganicchemistry.com The stability of this intermediate is key to the reaction's feasibility.

A notable feature of SₙAr reactions is the leaving group trend, which is often F > Cl > Br > I. masterorganicchemistry.comwikipedia.org This is contrary to Sₙ2 reactions and is because the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond and stabilizes the anionic Meisenheimer complex, lowering the activation energy of the rate-determining attack step. stackexchange.comblogspot.comyoutube.com Therefore, in a classic SₙAr reaction with a strong nucleophile (e.g., an alkoxide or amine), the fluorine atom at the C-2 position is expected to be more readily substituted than the bromine atom at the C-4 position. nih.gov

Table 2: Comparison of Halogen Reactivity in Aromatic Substitution

Reaction Type Typical Reagents More Reactive Halogen Rationale
SₙAr NaOMe, R₂NH Fluorine High electronegativity stabilizes the rate-determining Meisenheimer intermediate. stackexchange.commasterorganicchemistry.com
Buchwald-Hartwig Amination Pd Catalyst, Ligand, Base Bromine Oxidative addition to the Pd(0) catalyst is faster for weaker C-X bonds (C-Br vs. C-F). wikipedia.org
Ullmann Condensation Cu Catalyst, Base, High Temp. Bromine/Iodine Reactivity follows the trend I > Br > Cl > F, consistent with C-X bond strength. wikipedia.org

In addition to the classic SₙAr pathway, modern metal-catalyzed cross-coupling reactions provide powerful methods for derivatizing the aryl halide moiety.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples aryl halides with amines. wikipedia.orglibretexts.org In this case, the reactivity order is reversed from SₙAr, with aryl bromides being significantly more reactive than aryl fluorides. This is because the mechanism involves the oxidative addition of the aryl halide to the palladium catalyst, a step that is favored for weaker carbon-halogen bonds (C-Br over C-F). organic-chemistry.org Thus, selective coupling at the C-4 bromine position is feasible.

Ullmann Condensation: This copper-catalyzed reaction can be used to form C-N, C-O, or C-S bonds. wikipedia.orgorganic-chemistry.org Similar to the Buchwald-Hartwig reaction, the Ullmann condensation is generally more effective with aryl bromides and iodides than with aryl fluorides, typically requiring high temperatures. wikipedia.orgresearchgate.net

These distinct reactivity patterns allow for the selective functionalization of either the C-F or C-Br bond by choosing the appropriate reaction type (SₙAr vs. metal-catalyzed coupling).

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The presence of a bromine atom on the aromatic ring of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-nitrogen bonds. wikipedia.orgnih.gov The primary amine on the side chain may require protection in some cases to prevent side reactions, though modern catalyst systems often exhibit high functional group tolerance. nih.gov

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound (a boronic acid or boronic ester) to form a new carbon-carbon bond. libretexts.org For this compound, a Suzuki-Miyaura coupling would replace the bromine atom, yielding a biphenyl (B1667301) derivative or connecting the ring to various alkyl, alkenyl, or alkynyl groups. nih.govlibretexts.org The reaction is valued for its mild conditions and the commercial availability of a wide range of boronic acids. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.org This process, typically co-catalyzed by copper(I), is a direct method for synthesizing arylalkynes. libretexts.org Applying this to this compound would result in the formation of 1-(2-fluoro-4-(alkynyl)phenyl)propan-2-amine derivatives, which are valuable precursors for more complex heterocyclic structures. nih.govsoton.ac.uk Copper-free protocols have also been developed to circumvent issues like alkyne homocoupling. nih.gov

Buchwald-Hartwig Amination: This reaction creates a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org While the substrate already contains an amine, intramolecular coupling is unlikely. Instead, it can be coupled with other amines, anilines, or even ammonia equivalents to generate N-aryl or N-heteroaryl derivatives at the 4-position of the phenyl ring. wikipedia.orgorganic-chemistry.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide array of amines under mild conditions. nih.gov

Summary of Metal-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerBond FormedPotential Product Type
Suzuki-Miyaura CouplingR-B(OH)₂ or R-B(OR')₂C(sp²)–C(sp²), C(sp²)–C(sp³)Biphenyls, Alkyl/Alkenyl-substituted arenes
Sonogashira CouplingTerminal Alkyne (R-C≡CH)C(sp²)–C(sp)Arylalkynes
Buchwald-Hartwig AminationAmine (R₂NH)C(sp²)–NDi- or Tri-substituted Amines

Electrophilic Aromatic Substitution Patterns

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is dictated by the combined directing effects of the three existing substituents: the fluoro, bromo, and 1-aminopropan-2-yl groups.

Fluoro Group (-F): Halogens are deactivating due to their inductive electron-withdrawing effect (-I), but they are ortho, para-directing because of their resonance electron-donating effect (+R).

Bromo Group (-Br): Similar to the fluoro group, the bromo group is a deactivating, ortho, para-director.

Alkylamine Group (-CH₂CH(NH₂)CH₃): The alkyl group is activating and an ortho, para-director due to hyperconjugation and its electron-donating inductive effect (+I).

The positions ortho to the fluorine are C1 and C3. The positions ortho to the bromine are C3 and C5. The position para to the fluorine is C5, and the position para to the bromine is C1. The directing effects of the halogens reinforce substitution at positions C3 and C5. The activating alkylamine group at C1 directs incoming electrophiles to positions C2 and C6 (and C4, which is already substituted). However, the positions adjacent to the bulky propan-2-amine group (C2) and between the two halogens (C3) are sterically hindered. Therefore, electrophilic attack is most likely to occur at the C5 position, which is para to the fluorine atom and ortho to the bromine atom, and is the least sterically encumbered available position.

Directing Effects of Substituents for Electrophilic Aromatic Substitution
Substituent (Position)Effect on ReactivityDirecting InfluenceFavored Positions
-CH₂CH(NH₂)CH₃ (C1)ActivatingOrtho, Para2, 6, 4 (occupied)
-F (C2)DeactivatingOrtho, Para1 (occupied), 3, 5
-Br (C4)DeactivatingOrtho, Para3, 5, 1 (occupied)
Predicted Site of Substitution: Position C5

Reactions at the Propan-2-amine Alkyl Chain

The propan-2-amine side chain offers a distinct reactive site from the aromatic ring, primarily centered around the nucleophilic primary amine and the adjacent chiral carbon.

Stereochemical Transformations and Control

The C2 carbon of the propan-2-amine chain is a stereocenter, meaning this compound exists as a pair of enantiomers (R and S). The stereochemistry of this center is crucial as it can profoundly influence biological activity in pharmaceutical applications. The analysis of stereocenters is critical in determining the number of unique stereoisomers for a given molecule. wikipedia.org

Reactions involving the amine or the adjacent chiral center can proceed with or without stereochemical control. For instance, acylation or alkylation of the amine group does not typically affect the existing stereocenter. However, reactions that involve deprotonation at the chiral carbon followed by substitution could lead to racemization or, if a chiral reagent or catalyst is used, inversion or retention of configuration. The synthesis of specific stereoisomers can be achieved either by starting with a chiral precursor or by resolution of the racemic mixture, for example, through the formation of diastereomeric salts with a chiral acid.

Formation of Cyclic Structures

The bifunctional nature of this compound, possessing both an aromatic halide and a nucleophilic amine, makes it a candidate for synthesizing heterocyclic structures through intramolecular cyclization, often after an initial intermolecular reaction.

For example, after a Sonogashira coupling at the bromide position with a suitable alkyne, a subsequent intramolecular reaction between the amine and the newly introduced alkyne moiety (or a group derived from it) can lead to the formation of nitrogen-containing heterocycles like indoles or quinolines. A related domino process involving Sonogashira coupling followed by carbanion-yne cyclization has been used to form substituted benzo[b]furans. organic-chemistry.org Additionally, the amine group itself can be a key component in building cyclic structures. For instance, reaction with a dicarbonyl compound or its equivalent could lead to the formation of five- or six-membered heterocyclic rings. A synthetic route starting with 4-bromo-2-fluoroaniline (B1266173), a close precursor, uses N,N'-Carbonyldiimidazole to form a cyclic imidazo[4,5-c]pyridin-2-one structure, illustrating a potential cyclization pathway for derivatives of the title compound. researchgate.net

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials. The primary amine of this compound makes it an ideal component for several well-known MCRs.

Ugi Reaction: In the Ugi four-component reaction (U-4CR), a primary amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid react to form a α-acylamino amide. Using this compound as the amine component would allow for the rapid assembly of complex, peptide-like scaffolds bearing the bromo-fluorophenyl moiety. This approach avoids the use of toxic cyanides or unstable isonitriles often seen in related reactions like the Strecker synthesis. nih.govnih.gov

Petasis Reaction: The Petasis (or Borono-Mannich) reaction is a three-component reaction between an amine, a carbonyl compound (aldehyde), and an organoboronic acid to produce substituted amines. nih.gov this compound could serve as the amine component, reacting with an aldehyde and a vinyl- or arylboronic acid to generate more complex secondary or tertiary amines.

Mannich Reaction: In its classical form, the Mannich reaction involves the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. This compound can act as the amine component, leading to the formation of β-amino carbonyl compounds known as Mannich bases. nih.gov

These MCRs provide a powerful and atom-economical strategy for leveraging the structure of this compound to build molecular diversity and synthesize complex target molecules in a single step.

Structural Elucidation and Advanced Analytical Methodologies

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone of chemical analysis, providing a non-destructive means to probe the molecular structure of a substance. For a compound such as 1-(4-Bromo-2-fluorophenyl)propan-2-amine (B1438687), with its distinct aromatic and aliphatic regions, as well as the presence of heteroatoms like bromine, fluorine, and nitrogen, a multi-faceted spectroscopic approach is essential for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the benzylic protons (CH₂), the methine proton (CH), the amine protons (NH₂), and the methyl protons (CH₃).

The aromatic region would likely display complex splitting patterns due to the coupling between the remaining aromatic protons and the fluorine atom. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine and fluorine substituents. The aliphatic protons would appear as distinct multiplets, with their coupling patterns revealing the neighboring protons. For instance, the methine proton would be expected to be a multiplet due to coupling with both the benzylic and methyl protons. The amine protons can sometimes appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constants (J, Hz)
Aromatic-H7.20 - 7.50m-
Aromatic-H7.00 - 7.20m-
Aromatic-H6.80 - 7.00m-
CH (methine)3.00 - 3.40m-
CH₂ (benzylic)2.60 - 2.90m-
NH₂ (amine)1.50 - 2.50br s-
CH₃ (methyl)1.00 - 1.30d~6-7

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon's hybridization and electronic environment.

The aromatic carbons would appear in the downfield region (typically 110-160 ppm), with the carbons directly attached to the electron-withdrawing bromine and fluorine atoms showing characteristic shifts and coupling with the fluorine atom. The aliphatic carbons of the propan-2-amine side chain would appear in the upfield region (typically 20-60 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-Br115 - 125 (d)
C-F155 - 165 (d, ¹JCF)
Aromatic C-H110 - 140
Aromatic C-C130 - 150 (d)
CH (methine)45 - 55
CH₂ (benzylic)35 - 45
CH₃ (methyl)20 - 30

Note: These are predicted values. The 'd' indicates a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. nih.gov Given that ¹⁹F is a 100% abundant nucleus with a high gyromagnetic ratio, ¹⁹F NMR spectra are typically simple and informative. spectralservice.de For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal, as there is only one fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would likely be a multiplet due to coupling with the neighboring aromatic protons. The precise chemical shift and coupling constants are sensitive to the electronic environment, making ¹⁹F NMR a valuable tool for confirming the substitution pattern of the aromatic ring. nih.gov

Two-dimensional (2D) NMR techniques are instrumental in piecing together the complete structural puzzle of a molecule by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would be used to establish the connectivity of the propan-2-amine side chain by showing cross-peaks between the methyl, methine, and benzylic protons. It would also help to trace the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. youtube.com It is invaluable for assigning the carbon signals in the ¹³C NMR spectrum. For example, the proton signal for the methyl group would show a cross-peak with the methyl carbon signal. youtube.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mt.com These vibrations are characteristic of the functional groups present in the molecule, providing a molecular "fingerprint."

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic and aliphatic parts of the molecule, the C-N bond, and the vibrations of the substituted benzene (B151609) ring. The presence of the C-Br and C-F bonds would also give rise to characteristic absorptions, typically in the fingerprint region of the spectrum. While IR spectroscopy is particularly sensitive to polar bonds like N-H, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations, such as those of the aromatic ring. americanpharmaceuticalreview.com

Table 3: Predicted IR and Raman Active Vibrational Modes for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
N-H (amine)Stretching3300 - 3500Medium-Weak, BroadWeak
N-H (amine)Bending1580 - 1650Medium-StrongWeak
Aromatic C-HStretching3000 - 3100Medium-WeakStrong
Aliphatic C-HStretching2850 - 3000Medium-StrongMedium
C=C (aromatic)Stretching1450 - 1600Medium-StrongStrong
C-NStretching1020 - 1250MediumMedium
C-FStretching1000 - 1400StrongWeak
C-BrStretching500 - 600StrongMedium

Note: These are predicted wavenumber ranges and intensities.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of "this compound." The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), results in a distinctive molecular ion peak cluster (M and M+2), which is a key signature in the mass spectrum.

The fragmentation of "this compound" under electron ionization is expected to follow patterns typical for phenethylamine (B48288) derivatives. The primary fragmentation pathway involves alpha-cleavage, which is the scission of the carbon-carbon bond adjacent to the nitrogen atom. This cleavage results in the formation of a stable iminium cation. For "this compound," this would lead to the loss of the 4-bromo-2-fluorobenzyl radical to produce a fragment ion. Another significant fragmentation is the benzylic cleavage, which would result in the formation of the 4-bromo-2-fluorobenzyl cation.

Table 1: Predicted Mass Spectrometry Data for [this compound+H]+

Adduct m/z
[M+H]+ 232.0132
[M+Na]+ 253.9951
[M+K]+ 269.9691

Data is based on computational predictions for the protonated molecule.

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like "this compound." However, the direct analysis of primary amines by GC can be challenging due to their polarity, which can lead to poor peak shape and interactions with the stationary phase. To overcome these issues, derivatization is often employed. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the amine group into a less polar and more volatile derivative, improving chromatographic performance and providing characteristic mass spectra. researchgate.net

In the forensic analysis of amphetamine-type substances, GC-MS is a standard method for identifying synthetic routes and impurities. mdpi.com The electron ionization (EI) mass spectra obtained from GC-MS analysis provide detailed fragmentation patterns that serve as a chemical fingerprint for the molecule. nih.gov For halogenated amphetamines, the isotopic signature of bromine is a significant aid in identification.

LC-MS is a powerful technique for the analysis of "this compound," particularly for its separation from non-volatile impurities or in complex matrices. Reversed-phase chromatography, often using a C18 or a pentafluorophenyl column, is a common approach for separating amphetamine analogs. researchgate.netrestek.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency. scirp.org

Electrospray ionization (ESI) is the most common ionization technique used in LC-MS for this class of compounds, as it is a soft ionization method that typically produces an abundant protonated molecule [M+H]+. sciex.com Tandem mass spectrometry (LC-MS/MS) can be used for more selective and sensitive analysis by monitoring specific fragmentation transitions of the parent ion. This is particularly useful for quantitative analysis in complex samples. scirp.orgnih.gov Chiral LC-MS methods have also been developed to separate the enantiomers of amphetamine derivatives, which is crucial as different enantiomers can have different biological activities. scirp.orgsciex.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of "this compound" and its fragments. This level of accuracy is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas. Techniques like time-of-flight (TOF) and Orbitrap mass analyzers are commonly used for HRMS.

The exact mass of the protonated molecule [M+H]+ of "this compound" (C9H12BrFN) can be calculated with high precision. This capability is particularly advantageous in forensic and research settings for the unequivocal identification of novel psychoactive substances. nih.gov GC-HRMS has been shown to improve detection sensitivity for amphetamines by eliminating background interferences. nih.gov Similarly, LC-HRMS has been successfully applied for the enantioselective quantitative analysis of amphetamines in biological matrices. researchgate.net

Table 2: Predicted Monoisotopic Mass for Related Isomers

Compound Molecular Formula Monoisotopic Mass (Da)
This compound C9H11BrFN 231.0059
2-(4-Bromo-2-fluorophenyl)propan-2-amine C9H11BrFN 231.0059
1-(3-Bromo-2,4-difluorophenyl)propan-2-amine C9H10BrF2N 248.9965
1-(4-Bromophenyl)-1,1-difluoro-propan-2-amine C9H10BrF2N 248.9965

Data sourced from PubChem. nih.govnih.govuni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of "this compound" is expected to be dominated by the electronic transitions of the substituted aromatic ring.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the separation and purification of "this compound" and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the non-destructive separation, isolation, and purity determination of "this compound." The versatility of HPLC allows for a wide range of stationary and mobile phases to be used, enabling the optimization of separations.

For the analysis of amphetamine-like compounds, reversed-phase HPLC is the most common mode. restek.com A typical setup would involve a C18 or a more specialized column like a pentafluorophenyl (PFP) column, which can provide alternative selectivity for halogenated aromatic compounds. researchgate.net The mobile phase would likely be a gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate or acetate) and an organic modifier such as acetonitrile or methanol. scirp.org Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance, or with a mass spectrometer for greater sensitivity and specificity as described in the LC-MS section. The retention time of the compound under defined HPLC conditions is a key identifier, and the area of the chromatographic peak is proportional to its concentration, allowing for accurate purity assessment. chromatographyonline.com

Table 3: List of Compounds Mentioned

Compound Name
This compound
2-Bromoamphetamine
4-Bromoamphetamine
4-bromo-2-chlorophenol
p-Bromofluorobenzene
Trifluoroacetic anhydride
N,O-Bis(trimethylsilyl)trifluoroacetamide
Acetonitrile
Methanol
Formic acid
Ammonium formate
This compound hydrochloride
2-(4-Bromo-2-fluorophenyl)propan-2-amine
1-(3-Bromo-2,4-difluorophenyl)propan-2-amine
1-(4-Bromophenyl)-1,1-difluoro-propan-2-amine

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. Due to the polar nature of the primary amine group, derivatization is often a necessary step to improve chromatographic performance, reduce peak tailing, and enhance thermal stability. gcms.czresearchgate.net Common derivatizing agents for amphetamine-type compounds include anhydrides such as heptafluorobutyric anhydride (HFBA) or pentafluoropropionic anhydride (PFPA), which convert the polar amine into a less polar, more volatile amide derivative. oup.comjournal-imab-bg.orgnih.gov

The analysis is typically performed using a GC system coupled with a Mass Spectrometer (MS), a combination known as GC-MS. This provides not only the retention time of the compound from the GC column but also its mass spectrum, which offers definitive structural identification. researchgate.netjournal-imab-bg.org The choice of the capillary column is critical for achieving good separation. A low-bleed, inert column, such as an Rxi-5Sil MS, is often preferred for analyzing derivatized amines to ensure good peak shape, sensitivity, and extended column lifetime. gcms.cz

Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized Phenylpropanamines

Parameter Setting Purpose
Injection Mode Splitless Maximizes the amount of analyte reaching the column, suitable for trace analysis. oup.com
Injector Temperature 230-250 °C Ensures rapid volatilization of the derivatized sample.
Carrier Gas Helium Inert gas that carries the sample through the column. oup.com
Column Rxi-5Sil MS (or equivalent) Provides high inertness and low bleed, ideal for sensitive MS detectors. gcms.cz
Oven Program Initial temp 70°C, ramp at 10°C/min to 240°C Separates compounds based on their boiling points and interactions with the stationary phase. oup.com
Transfer Line Temp 280 °C Prevents condensation of the analyte between the GC and the MS. oup.com
MS Ionization Electron Impact (EI) at 70 eV Fragments the analyte molecules into a reproducible pattern for identification. oup.com

| Derivatizing Agent | Heptafluorobutyric anhydride (HFBA) | Increases volatility and provides unique high molecular weight fragments for MS analysis. gcms.cznih.gov |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions in real-time. thieme.deaga-analytical.com.plresearchgate.net For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. The technique relies on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel on a plate) and a mobile phase (an eluting solvent). aga-analytical.com.pl

Since this compound is an aromatic primary amine, it is often UV-active due to the phenyl ring, allowing for non-destructive visualization under a UV lamp (254 nm). silicycle.comrsc.org However, for more definitive identification and to visualize compounds that are not UV-active, destructive staining methods are employed. chemistryhall.com The plate is dipped into a staining solution and then heated to reveal the spots.

Table 2: Common TLC Stains for Visualizing Primary Amines

Staining Agent Preparation Observation Mechanism/Notes
Ninhydrin (B49086) A solution of ninhydrin in ethanol (B145695) or acetone (B3395972). chemistryhall.comillinois.edu Pink, purple, or brown spots. illinois.edu Highly specific for primary and secondary amines. illinois.edureachdevices.com The color develops upon heating.
Potassium Permanganate (KMnO₄) A dilute aqueous solution of KMnO₄ with a base (e.g., K₂CO₃). chemistryhall.com Yellow-brown spots on a purple background. illinois.edu A universal oxidizing stain. Any oxidizable compound will react. The background color fades over time.
p-Anisaldehyde A solution of p-anisaldehyde in ethanol, with sulfuric acid and acetic acid. chemistryhall.com Variably colored spots (often blue, green, or violet) on a pale background. reachdevices.com Works well for amines, aldehydes, and phenols. Requires strong heating. reachdevices.com

| Iodine Chamber | A sealed chamber containing a few crystals of elemental iodine. silicycle.com | Brown spots against a light-yellow background. | A generally non-destructive method that works for a wide variety of compounds, including those with amine and aromatic groups. The spots may fade over time. silicycle.com |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the second carbon of the propane (B168953) chain, it exists as a pair of enantiomers. Chiral chromatography, a specialized form of high-performance liquid chromatography (HPLC), is the definitive method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. nih.govresearchgate.net This is critical in pharmaceutical contexts, as enantiomers often have different biological activities. ucj.org.ua

The separation is achieved using a chiral stationary phase (CSP). For amine-containing compounds, CSPs based on Cinchona alkaloids or cyclodextrins are frequently effective. nih.govresearchgate.net The choice of mobile phase, typically a mixture of an organic solvent like methanol or acetonitrile and additives such as acids and bases, is optimized to achieve the best separation (resolution) between the two enantiomer peaks. nih.gov

Table 3: Typical Chiral HPLC System for Enantiomeric Separation

Component Specification Function
Chiral Stationary Phase (CSP) Cinchona alkaloid-based ion-exchanger (e.g., Chiralpak ZWIX) or cyclodextrin-based column. nih.govresearchgate.net Provides a chiral environment that interacts differently with each enantiomer, causing them to elute at different times.
Mobile Phase Methanol/Acetonitrile with acid (e.g., acetic acid) and base (e.g., triethylamine) additives. nih.govresearchgate.net The solvent system carries the sample through the column; additives can improve peak shape and resolution.
Detector UV Detector Monitors the column eluent for the presence of the UV-absorbing analyte.

| Analysis Goal | Baseline separation of enantiomer peaks | Allows for accurate integration of the peak areas to calculate the enantiomeric excess. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. youtube.com To perform this analysis, a high-quality single crystal of the compound, or a suitable salt like the hydrochloride, is required. researchgate.netsemanticscholar.org

Table 4: Representative Crystallographic Data for a Bromo-Fluorophenyl Derivative

Parameter Description Example Value
Crystal System The geometric shape of the unit cell. Monoclinic researchgate.net
Space Group The set of symmetry operations for the unit cell. P2₁/c researchgate.net
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). a = 19.35 Å, b = 13.42 Å, c = 7.30 Å, β = 93.37° researchgate.net
Volume (V) The volume of the unit cell. 1895.3 ų researchgate.net
Z The number of molecules per unit cell. 4 researchgate.net

| R-factor (Rgt(F)) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.0407 researchgate.net |

Note: The data in this table is illustrative and based on a related N-(3-bromo-4-fluorophenyl) derivative to demonstrate the type of information obtained from an X-ray crystallography experiment. researchgate.net

Computational and Theoretical Investigations of 1 4 Bromo 2 Fluorophenyl Propan 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of 1-(4-bromo-2-fluorophenyl)propan-2-amine (B1438687) at the atomic level. These in silico methods allow for a detailed analysis of the molecule's geometry, electronic landscape, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular geometry and electronic structure of chemical compounds. For a molecule like this compound, DFT calculations, often using a basis set such as 6-311++G(d,p), can predict key structural parameters. These parameters include the bond lengths between atoms (e.g., C-C, C-N, C-Br, C-F), bond angles that define the spatial arrangement of the atoms, and dihedral angles that describe the conformation of the propan-2-amine side chain relative to the substituted phenyl ring. The precision of these calculations is often high, with predicted geometries showing good agreement with experimental data from techniques like X-ray crystallography when available for similar structures. nih.govresearchgate.net The electronic structure, which encompasses the distribution of electrons within the molecule, is also a primary output of DFT calculations and forms the basis for further analysis.

Table 1: Predicted Structural Parameters for this compound (Illustrative) Note: The following data is illustrative and based on typical values for similar structures, as specific experimental or computational data for this exact compound is not publicly available.

Parameter Predicted Value
C-Br Bond Length ~1.90 Å
C-F Bond Length ~1.35 Å
C-N Bond Length ~1.47 Å
Phenyl Ring C-C Bond Lengths ~1.39 - 1.41 Å
C-C-N Bond Angle ~109.5°

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability. nih.govresearchgate.net A larger energy gap suggests higher kinetic stability and lower chemical reactivity. For this compound, DFT calculations can provide the energies of these orbitals and visualize their spatial distribution. The HOMO is often located on the electron-rich aromatic ring and the amine group, while the LUMO may be distributed over the phenyl ring, influenced by the electron-withdrawing halogen substituents.

Table 2: Illustrative Frontier Orbital Energies for this compound Note: These values are hypothetical and serve to illustrate the typical outputs of such calculations.

Orbital Energy (eV)
HOMO -6.5
LUMO -0.8
HOMO-LUMO Gap 5.7

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. For this compound, regions of negative potential (typically colored red or yellow) would be expected around the electronegative fluorine, bromine, and nitrogen atoms, indicating areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are generally found around the hydrogen atoms, particularly those of the amine group, highlighting potential sites for nucleophilic interaction. nih.gov This analysis provides a visual representation of the molecule's polarity and reactivity hotspots.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied and unoccupied orbitals, which can be interpreted as stabilizing hyperconjugative interactions. researchgate.net For this compound, NBO analysis can quantify the strength of bonds, the hybridization of atomic orbitals, and the charge transfer between different parts of the molecule. For instance, it can reveal interactions between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent C-C or C-H bonds, or the influence of the fluorine and bromine substituents on the electronic structure of the phenyl ring.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Quantum chemical calculations are also employed to predict various spectroscopic properties. The calculation of vibrational frequencies can help in the interpretation of experimental infrared (IR) and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. Furthermore, methods like the Gauge-Including Atomic Orbital (GIAO) approach can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure and assign spectral peaks.

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups Note: These are representative frequency ranges and not specific calculated values.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (amine) Stretching 3300 - 3500
C-H (aromatic) Stretching 3000 - 3100
C-H (aliphatic) Stretching 2850 - 2960
C-F Stretching 1000 - 1400
C-Br Stretching 500 - 600

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional shape and flexibility. Conformational analysis of this compound involves identifying the stable arrangements of its atoms (conformers) and the energy barriers between them. The rotation around single bonds, such as the bond connecting the phenyl ring to the propane (B168953) side chain, can lead to different spatial orientations. Computational methods can systematically explore the potential energy surface to locate low-energy conformers.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. nih.gov By simulating the motion of the atoms at a given temperature, MD can reveal how the molecule flexes and changes its conformation in a solution or when interacting with a biological target. This information is crucial for understanding how the molecule might bind to a receptor or transporter protein. For this compound, these simulations could shed light on the preferred orientation of the amine side chain, which is often a key determinant of its pharmacological properties.

Identification of Stable Conformers and Energy Landscapes

No dedicated studies on the conformational analysis of this compound were found in the public domain. Such an investigation would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to rotate the molecule's single bonds (e.g., the C-C bond of the propyl chain and the bond connecting the phenyl ring to the side chain). This process would identify various rotamers, and their relative energies would be calculated to map out the potential energy surface and identify the most stable, low-energy conformers. However, no such data has been published for this specific compound.

Bond Dissociation Energy Studies

Specific experimental or calculated Bond Dissociation Energy (BDE) values for this compound are not available in the reviewed literature. BDE studies are crucial for understanding a molecule's stability and predicting its degradation pathways. While general BDE tables exist for common chemical bonds, such as C-H, C-N, C-Br, and C-F, these values are highly context-dependent. ucsb.edu The specific electronic environment created by the substituted phenyl ring in this molecule would uniquely influence the strength of its bonds, requiring a dedicated computational study that has not been performed or published.

Theoretical Studies on Reaction Mechanisms and Pathways

There is no available research on the theoretical reaction mechanisms involving this compound.

No literature was found that details transition state calculations for the synthesis of this compound. This type of study is computationally intensive and is used to elucidate the energy barriers and geometries of the highest-energy points along a reaction coordinate. It provides deep insight into reaction kinetics and helps optimize synthetic routes. For example, a common synthesis might involve the reductive amination of 1-(4-bromo-2-fluorophenyl)propan-2-one; however, no computational studies modeling the transition states of this or any other synthetic pathway to the target compound have been published.

Published values for reactivity descriptors such as chemical hardness, nucleophilicity, and the electrophilicity index for this compound could not be located. These descriptors are typically derived from the energies of the frontier molecular orbitals (HOMO and LUMO) calculated using methods like DFT. They are instrumental in predicting how a molecule will interact with other reagents. While computational studies on other substituted aromatic compounds often report these values, the specific set of descriptors for this compound remains uncalculated in available literature.

Investigation of Physical Properties through Computational Models (e.g., Non-Linear Optical Properties)

There are no published computational investigations into the physical properties, such as non-linear optical (NLO) properties, of this compound. NLO properties, including polarizability and hyperpolarizability, are assessed computationally to determine a molecule's potential for use in optoelectronic devices. These studies are often performed on molecules with significant charge-transfer characteristics, but no such analysis has been reported for this compound.

Solvent Effect Simulations (e.g., COSMO-RS)

No solvent effect simulations, such as those using the Conductor-like Screening Model for Real Solvents (COSMO-RS), have been published for this compound. These simulations are used to predict thermodynamic properties like solubility and partitioning behavior in different solvents by modeling the interaction between the molecule's surface charge density and the solvent. The absence of this data means that properties such as the compound's solubility profile in various media have not been theoretically characterized.

Applications of 1 4 Bromo 2 Fluorophenyl Propan 2 Amine in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The unique arrangement of a primary amine, a bromine atom, and a fluorine atom on the phenylpropanamine framework makes this compound a versatile precursor in organic synthesis. These functional groups offer distinct reactivity, allowing for sequential and site-selective modifications.

Precursor for Complex Organic Molecules

A primary application of this amine is as a starting material or key intermediate in the synthesis of complex heterocyclic compounds. The related compound, 4-bromo-2-fluoroaniline (B1266173), is used to produce 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which serves as an important intermediate for various biologically active molecules. researchgate.net The synthesis involves a multi-step process including nitration, chlorination, N-alkylation with 4-bromo-2-fluoroaniline, reduction, and a final condensation step to form the fused imidazole (B134444) ring system. researchgate.net

The amine group of 1-(4-bromo-2-fluorophenyl)propan-2-amine (B1438687) is a potent nucleophile, crucial for forming amide or imine bonds, or for constructing nitrogen-containing heterocycles. The bromine atom on the aromatic ring is a key functional handle for introducing further molecular diversity, typically through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig amination. The fluorine atom, meanwhile, can significantly influence the electronic properties, lipophilicity, and metabolic stability of the final molecule, which is a highly desirable trait in medicinal chemistry.

Table 1: Example Synthesis Using a Related Precursor

Step Starting Materials Reagents and Conditions Intermediate/Product
N-Alkylation 4-Chloro-3-nitropyridine, 4-Bromo-2-fluoroaniline Acetic acid, 25°C, 10 h N-(4-bromo-2-fluorophenyl)-3-nitropyridin-4-amine
Reduction N-(4-bromo-2-fluorophenyl)-3-nitropyridin-4-amine Iron (Fe), Ferric Chloride (FeCl3), Hydrazine (B178648) (NH2NH2) N4-(4-bromo-2-fluorophenyl)pyridine-3,4-diamine

| Condensation | N4-(4-bromo-2-fluorophenyl)pyridine-3,4-diamine | N,N'-Carbonyldiimidazole, Dichloromethane (B109758) (CH2Cl2) | 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one |

This table illustrates the synthesis pathway for a complex heterocyclic compound starting from a precursor related to the title compound, as described in the literature. researchgate.net

Intermediate in the Synthesis of Scaffolds for Chemical Libraries

In drug discovery and chemical biology, the generation of chemical libraries containing a multitude of structurally related compounds is essential for screening against biological targets. The structure of this compound is an ideal scaffold for this purpose. A scaffold is a core molecular structure upon which various substituents are added to create a library of analogues.

The distinct reactive sites on this molecule allow for a combinatorial approach to synthesis.

Amine Functionalization: The primary amine can be acylated, alkylated, or reductively aminated with a wide array of aldehydes and ketones to generate diverse side chains.

Aryl Bromide Cross-Coupling: The bromo-substituent can be replaced with different aryl, heteroaryl, or alkyl groups via cross-coupling reactions. This dual functionalization capability allows chemists to rapidly generate a large number of derivatives with varied stereochemical and electronic properties, which can then be evaluated for biological activity.

Enabling Synthesis of Functional Molecules and Advanced Materials

The incorporation of fluorine into organic molecules is a widely used strategy to enhance their functionality. Fluorine's high electronegativity and small size can alter pKa, improve metabolic stability, and increase binding affinity to protein targets. Consequently, this compound is a valuable precursor for "functional molecules," particularly in the pharmaceutical and agrochemical sectors. The synthesis of imidazo[4,5-c]pyridin-2-one derivatives, known to be biologically active, is a clear example of this application. researchgate.net

While specific applications in advanced materials are less documented for this exact compound, fluorinated aromatic compounds are integral to materials science. They are used in the synthesis of liquid crystals, polymers with specialized thermal and chemical resistance, and organic light-emitting diodes (OLEDs). The combination of the rigid phenyl ring, the polar amine group, and the electronically modifying fluorine and bromine atoms suggests potential utility in creating materials with tailored electronic or surface properties.

Application in Ligand Design for Catalysis

The development of new ligands is critical for advancing transition-metal-catalyzed reactions, which are fundamental to modern chemical synthesis. acs.org Ligands coordinate to a metal center and modulate its reactivity, selectivity, and stability.

Chiral Ligands for Asymmetric Catalysis

This compound possesses a chiral center at the second carbon of the propane (B168953) chain. This intrinsic chirality makes its enantiomerically pure forms (R and S isomers) valuable starting materials for the synthesis of chiral ligands. These ligands are essential for asymmetric catalysis, a field focused on selectively producing one enantiomer of a chiral product.

Chiral amine-containing ligands are used in a variety of asymmetric transformations, including reductions, additions to carbonyls, and hydroaminations. acs.org The phenylethylamine backbone is a common motif in successful chiral ligands, and the substituents on the phenyl ring of this compound can provide steric bulk and electronic tuning to influence the stereochemical outcome of a catalyzed reaction.

Ligands for Transition Metal-Catalyzed Transformations

Beyond chirality, the structural elements of this compound make it a suitable candidate for general ligand design in transition-metal catalysis. The nitrogen atom of the amine group can act as a Lewis base to coordinate with a metal. In some cases, the fluorinated phenyl ring can also participate in metal coordination.

Amine-based ligands are widely employed in catalysis. acs.org For example, bidentate ligands, which bind to a metal at two points, often provide enhanced stability and control. The amine group of the title compound could be combined with another donor group through chemical modification to create such a bidentate or polydentate ligand. The electronic influence of the fluorine and bromine atoms can affect the electron density at the metal center, thereby tuning its catalytic activity for reactions such as C-H activation or cross-coupling. For instance, pyridine-based isopropylamine (B41738) ligands have been used in palladium-catalyzed fluorination reactions. nih.gov

Potential in Polymer and Materials Chemistry

The bifunctional nature of this compound, possessing a reactive amine and a halogenated phenyl ring, makes it a candidate for incorporation into polymeric structures and for the modification of material surfaces.

The primary amine group of this compound allows it to act as a monomer in various polymerization reactions. For instance, it could potentially undergo polycondensation reactions with difunctional monomers such as diacyl chlorides or diepoxides to form polyamides or polyepoxides, respectively. The presence of the bromo- and fluoro-substituents on the phenyl ring would be expected to impart specific properties to the resulting polymers, such as increased thermal stability, flame retardancy, and altered solubility.

Furthermore, the amine group could initiate the ring-opening polymerization of cyclic monomers like caprolactam or lactide, leading to the formation of polyamide or polyester (B1180765) chains with a 1-(4-bromo-2-fluorophenyl)propan-2-amyl end-group. This approach would allow for the synthesis of polymers with a specific functional handle at one end of the polymer chain.

Table 1: Potential Polymerization Reactions Involving this compound

Polymerization TypeCo-monomer/Initiator RoleResulting Polymer ClassPotential Properties Conferred by Monomer
PolycondensationWith diacyl chloridesPolyamideThermal stability, flame retardancy, low dielectric constant
PolycondensationWith diepoxidesPolyepoxideChemical resistance, adhesion, thermal stability
Ring-Opening PolymerizationAs initiator for lactonesPolyesterBiodegradability with functional end-group
Ring-Opening PolymerizationAs initiator for lactamsPolyamideHigh performance with functional end-group

The amine functionality of this compound makes it a candidate for the surface modification of polymers. biosynth.com Many commodity and engineering polymers possess surfaces that can be activated to react with amines. For example, polymers with surface carboxyl or epoxy groups could form covalent bonds with the amine of this compound. This "grafting to" approach can be used to alter the surface properties of materials, such as wettability, adhesion, and biocompatibility. nih.gov

The bromo- and fluoro-substituents on the aromatic ring could introduce a degree of hydrophobicity and chemical resistance to the modified surface. Moreover, the bromine atom provides a site for further post-functionalization reactions, such as cross-coupling reactions, which could be used to attach other functional molecules to the polymer surface.

Table 2: Potential Methods for Polymer Surface Functionalization

Polymer Surface ChemistryActivation MethodCoupling ReactionResulting Surface Functionality
Carboxylic acid groupsCarbodiimide activationAmide bond formationPhenyl-bromo-fluoro groups
Epoxide groupsDirect reactionAmino-alcohol linkagePhenyl-bromo-fluoro groups
Acyl chloride groupsDirect reactionAmide bond formationPhenyl-bromo-fluoro groups

Development of Novel Chemical Probes (non-biological)

The development of chemical probes for the detection of various analytes is an active area of research. While there is no specific information on the use of this compound for this purpose, its structure suggests potential as a precursor for such probes. The amine group can be readily modified to incorporate a signaling unit, such as a fluorophore or a chromophore.

The bromo-fluorophenyl moiety could serve as a recognition element for specific analytes through non-covalent interactions. For instance, the electron-withdrawing nature of the fluorine and bromine atoms can influence the electronic properties of the aromatic ring, potentially enabling interactions with electron-rich species. The bromine atom also offers a handle for introducing other binding sites or for attachment to a solid support, which is often desirable for sensor applications.

Table 3: Hypothetical Design of a Chemical Probe

ComponentRole in ProbePotential Functionality
This compoundScaffold/RecognitionProvides structural framework and potential analyte interaction site
Amine GroupLinker/Attachment PointSite for conjugation of a signaling unit or attachment to a surface
Bromo-fluorophenyl GroupRecognition/ModulationInfluences binding affinity and selectivity; modulates signaling
Signaling Unit (e.g., Fluorophore)Signal TransductionReports on the binding event through a change in optical properties

It is crucial to reiterate that the applications discussed in this article are based on the chemical principles of the functional groups present in this compound and are not supported by direct experimental evidence from the scientific literature at this time. Further research is required to explore and validate these potential applications.

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Pathways

Future research should prioritize the development of more efficient and sustainable methods for synthesizing 1-(4-Bromo-2-fluorophenyl)propan-2-amine (B1438687). Traditional routes often rely on multi-step processes that may involve harsh reagents or produce significant waste. A key area of investigation is the application of retrosynthetic analysis to identify more convergent and atom-economical pathways. amazonaws.com

One promising avenue involves the late-stage functionalization of more readily available precursors. For instance, developing catalytic methods to directly introduce the bromo- and fluoro-substituents onto a phenylpropanamine scaffold would represent a significant advancement. Another approach could adapt known syntheses for related amphetamine derivatives, which often utilize ketone precursors. nih.govgoogle.com The synthesis of the precursor ketone, 1-(4-bromo-2-fluorophenyl)propan-2-one, is a critical step that could be optimized. uni.lu Research into greener alternatives, such as replacing traditional brominating agents like N-bromosuccinimide with elemental bromine under optimized conditions, could also reduce costs and environmental impact, as has been explored for related fluorobiphenyls. google.com

Table 1: Comparison of Potential Synthetic Strategies

StrategyKey PrecursorsPotential AdvantagesResearch Focus
Reductive Amination1-(4-Bromo-2-fluorophenyl)propan-2-oneDirect formation of the amine from the ketone.Optimization of reducing agents and reaction conditions for high yield and enantioselectivity.
Late-Stage Halogenation1-(Phenyl)propan-2-amine derivativesPotentially shorter route from common starting materials.Development of regioselective fluorination and bromination methods that are compatible with the amine functional group.
Acylation-Reduction4-Bromo-2-fluoroaniline (B1266173)Builds the molecule from a simple, commercially available aniline. chemicalbook.comEfficient acylation followed by reduction of the resulting amide or ketone. mdpi.com
Deconstructive FluorinationCyclic amine derivativesNovel approach involving C-C bond cleavage to install fluorine. nih.govDesigning a suitable cyclic precursor that can be opened to yield the desired acyclic amine backbone.

Exploration of Unconventional Reactivity and Transformations

The unique electronic properties conferred by the bromine and fluorine substituents on the aromatic ring present opportunities for exploring novel chemical reactions. Future studies could investigate the selective functionalization at either the bromo or fluoro position, or at the carbon-hydrogen bonds on the ring, using modern catalytic methods.

For example, the bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds, creating a library of diverse derivatives. Research could focus on performing these transformations selectively without disturbing the fluorine atom or the amine side chain. Furthermore, the development of methods for C(sp³)–F bond formation is a prominent goal in organic chemistry. nih.gov Inspired by recent advances, deconstructive fluorination strategies could be conceptually applied, where a different, more complex starting material is cleaved to form the C-F bond in the target molecule. nih.gov

Advanced Analytical Method Development for In Situ Monitoring

To optimize synthetic pathways and understand reaction kinetics, the development of advanced analytical methods for real-time, in-situ monitoring is crucial. The presence of the fluorine atom makes ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy an exceptionally powerful tool. rsc.org Future research could develop ¹⁹F NMR protocols to track the consumption of fluorinated starting materials and the formation of this compound and any byproducts directly in the reaction vessel. rsc.org This technique offers high sensitivity and a lack of background signal, making it ideal for complex reaction mixtures. rsc.org

Additionally, ambient ionization mass spectrometry techniques, such as Paper Spray Ionization (PSI), have been used for real-time monitoring of related substance syntheses and could be adapted for this compound. rsc.orgresearchgate.net Coupling these analytical methods with reaction systems can provide invaluable data on reaction intermediates, kinetics, and mechanisms.

Table 2: Prospective Analytical Methods for In Situ Reaction Monitoring

TechniquePrinciplePotential Advantages for This CompoundKey Research Goal
¹⁹F NMR SpectroscopyMonitors the chemical environment of the fluorine nucleus.High sensitivity, no background signal, provides structural information on all fluorine-containing species. rsc.orgDevelop quantitative methods to correlate spectral data with reactant, intermediate, and product concentrations in real-time.
HPLC-MSSeparates components by chromatography followed by mass detection.High sensitivity and specificity for identifying and quantifying trace components. mdpi.comacs.orgDevelop rapid sampling and analysis protocols compatible with the reaction conditions.
Ambient Ionization MS (e.g., PSI)Direct ionization of samples from their native state with minimal preparation. researchgate.netEnables real-time analysis of reaction slurries and headspace for volatile intermediates. rsc.orgEstablish fragmentation patterns and create a spectral library for the target compound and its precursors.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, better temperature control, improved mixing, and easier scalability. nih.govuni-mainz.de The synthesis of organo-fluorine compounds, in particular, can benefit from flow microreactor systems, which allow for the safe handling of reactive fluorinating agents and precise control over reaction conditions. nih.gov Future work should focus on translating the optimized synthesis of this compound into a continuous flow process. nih.gov This would enable more efficient production and could facilitate telescoping multi-step sequences without intermediate purification. nih.gov

Furthermore, integration with automated synthesis platforms, or "chemputers," could accelerate the exploration of its chemical space. nih.govresearchgate.net These platforms use robotics and data-driven algorithms to perform multi-step syntheses, purifications, and analyses. nih.gov By developing protocols for capsule-based or flow-based automated systems, researchers could rapidly generate a library of derivatives based on the this compound scaffold for further study. youtube.comsynplechem.com

Synergistic Computational and Experimental Approaches for Rational Design

A powerful strategy for accelerating research is the synergy between computational modeling and experimental validation. mdpi.com Density Functional Theory (DFT) calculations can be employed to predict structural, energetic, and spectroscopic properties of this compound and its potential derivatives. nih.gov Such computational studies can guide experimental work by:

Predicting Reactivity: Identifying the most likely sites for electrophilic or nucleophilic attack on the molecule.

Modeling Reaction Pathways: Calculating the energy barriers for different proposed synthetic steps to identify the most promising routes before attempting them in the lab.

Simulating Spectroscopic Data: Predicting NMR or mass spectra to aid in the characterization of new compounds.

This iterative cycle of computational design, experimental synthesis and testing, and data analysis can rationalize the effects of structural modifications and lead to the discovery of novel transformations and applications more efficiently than through experimental work alone. mdpi.comnih.gov

Q & A

Q. What are the common synthetic routes for 1-(4-Bromo-2-fluorophenyl)propan-2-amine, and what reaction conditions are typically employed?

The compound is synthesized via two primary routes:

  • Bromination/Fluorination : Starting with 1-(4-bromophenyl)propan-2-amine, fluorination introduces the fluorine atom at the 2-position. Halogenation reagents (e.g., F₂ or Selectfluor®) under controlled temperature (e.g., 0–50°C) are used .
  • Reductive Amination : Reacting 4-bromo-2-fluorobenzaldehyde with an amine source (e.g., methylamine) under reductive conditions. Common reducing agents include NaBH₄ or LiAlH₄ in solvents like methanol or THF. Reaction temperatures range from 25°C to reflux .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the aromatic substitution pattern and amine functionality. For example, fluorine’s deshielding effect alters chemical shifts in adjacent protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (m/z 232.09 for [M+H]⁺) and isotopic patterns from bromine .
  • HPLC/GC : Reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS can assess purity, especially when monitoring by-products from halogenation or amination steps .

Q. What are the primary applications of this compound in organic synthesis and medicinal chemistry research?

  • Building Block : Used to synthesize complex molecules via nucleophilic substitution (e.g., replacing bromine with azide or amine groups) .
  • Bioactive Precursor : Serves as a scaffold for developing receptor ligands or enzyme inhibitors. Structural analogs (e.g., 4-fluoro or 4-chloro derivatives) are studied for SAR (structure-activity relationship) in drug discovery .

Advanced Questions

Q. How can researchers optimize the reductive amination process to improve yield and purity of the compound?

  • Parameter Optimization :
    • Catalyst Screening : Test alternatives to NaBH₄, such as Pd/C or Raney Ni, under hydrogenation conditions.
    • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance imine intermediate stability.
    • Temperature Control : Lower temperatures (0–10°C) reduce side reactions like over-reduction.
  • Purity Enhancement : Use column chromatography (silica gel, eluent: hexane/EtOAc) or recrystallization (e.g., ethanol/water) to isolate the product .

Q. What strategies are recommended for analyzing and resolving contradictory data in substitution reactions involving the bromine and fluorine substituents?

  • Mechanistic Studies :
    • Kinetic vs. Thermodynamic Control : Fluorine’s electron-withdrawing effect may direct nucleophilic attack to specific positions. Computational tools (e.g., DFT) predict regioselectivity .
    • Isotopic Labeling : Use ¹⁸O-labeled water in hydrolysis experiments to track substitution pathways.
  • Analytical Cross-Validation : Combine LC-MS and ¹⁹F NMR to identify unexpected products (e.g., di-substituted derivatives) .

Q. What experimental approaches are used to investigate the compound's interaction with biological targets, and how do structural modifications influence these interactions?

  • In Vitro Assays :
    • Receptor Binding : Radioligand displacement assays (e.g., using ³H-labeled serotonin or dopamine analogs) quantify affinity for neurotransmitter receptors .
    • Enzyme Inhibition : Fluorescence-based assays measure IC₅₀ values against monoamine oxidases (MAOs) or cytochrome P450 isoforms.
  • Structural Modifications :
    • Halogen Swapping : Replacing bromine with iodine or chlorine alters lipophilicity and binding kinetics.
    • Amine Functionalization : Converting the amine to an amide or urea group modulates metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.